![molecular formula C16H21Cl2N3O2 B2411912 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea CAS No. 2380068-38-0](/img/structure/B2411912.png)
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea, also known as DPCB-MU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPCB-MU is a urea derivative that has been synthesized through a multi-step process involving the use of various reagents and catalysts.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in various cancer cells and plays a critical role in tumor growth and metastasis. 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea binds to the active site of CAIX and inhibits its function, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been found to have various biochemical and physiological effects. Studies have shown that 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea reduces the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in the adaptation of cancer cells to hypoxic conditions. 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has also been found to inhibit the production of lactate, a byproduct of anaerobic metabolism that is associated with cancer cell growth.
实验室实验的优点和局限性
The advantages of using 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea in lab experiments include its potent anti-cancer activity, selectivity for CAIX, and low toxicity. However, 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has some limitations, including its low solubility in water and its instability in the presence of light and air.
未来方向
There are several future directions for the research and development of 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea. One of the significant directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea in animal models to determine its efficacy and safety. Additionally, the combination of 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea with other anti-cancer agents could enhance its anti-cancer activity and reduce the likelihood of drug resistance.
Conclusion
In conclusion, 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is a synthetic compound that has shown promising results in various scientific research applications, particularly in cancer research. 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea inhibits the enzyme CAIX, leading to the suppression of cancer cell growth. Although 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has some limitations, its potent anti-cancer activity and selectivity for CAIX make it a promising candidate for further research and development.
合成方法
The synthesis of 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea involves a multi-step process that starts with the reaction of 3,4-dichlorophenyl isocyanate with morpholine to form 1-(3,4-dichlorophenyl) urea. The resulting compound is then reacted with cyclobutanecarboxylic acid in the presence of a coupling agent to form 1-(3,4-dichlorophenyl)-3-(cyclobutylcarbamoyl)urea. Finally, the addition of formaldehyde and a reducing agent results in the formation of 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea.
科学研究应用
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has shown promising results in various scientific research applications. One of the significant applications of 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is in cancer research. Studies have shown that 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2/c17-13-3-2-12(10-14(13)18)20-15(22)19-11-16(4-1-5-16)21-6-8-23-9-7-21/h2-3,10H,1,4-9,11H2,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPUFILKOXVKNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

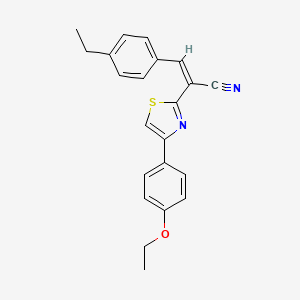

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)
methanone](/img/structure/B2411835.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)

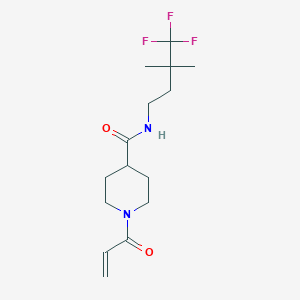
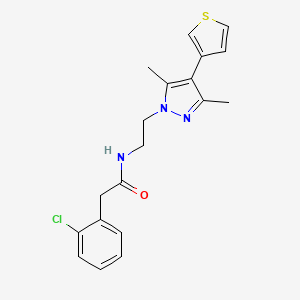
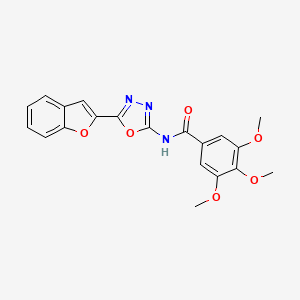
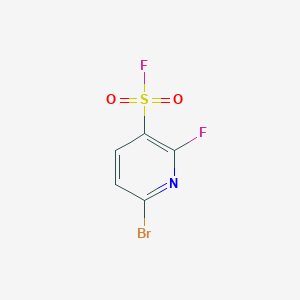
![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)
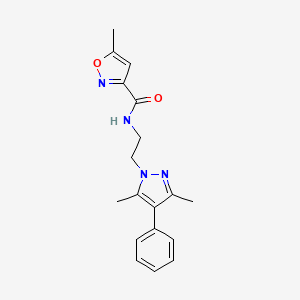
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2411852.png)